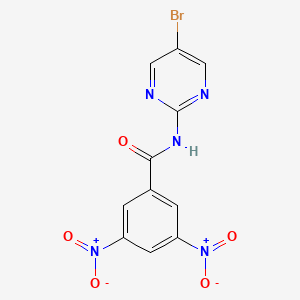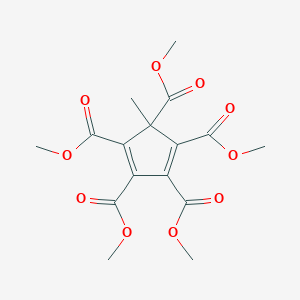![molecular formula C28H33N3O3 B10883856 N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide is a complex organic compound with a molecular formula of C28H33N3O3 and a molecular weight of 459.580 Da . This compound is characterized by the presence of a furan ring substituted with cyano and methoxyphenyl groups, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide typically involves the cyanoacetylation of amines. This process can be carried out through various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation Reagents: Such as aldehydes and ketones.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles .
Applications De Recherche Scientifique
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide involves its interaction with molecular targets and pathways. The compound’s cyano and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide include:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.
Aryl Cyanoacetamides: These compounds have aryl groups attached to the cyanoacetamide moiety and are used in similar synthetic and biological applications.
Uniqueness
The uniqueness of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide lies in its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H33N3O3 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]methanimidamide |
InChI |
InChI=1S/C28H33N3O3/c1-5-7-17-31(18-8-6-2)20-30-28-25(19-29)26(21-9-13-23(32-3)14-10-21)27(34-28)22-11-15-24(33-4)16-12-22/h9-16,20H,5-8,17-18H2,1-4H3/b30-20+ |
Clé InChI |
ZXBXJXGHXVVZNS-TWKHWXDSSA-N |
SMILES isomérique |
CCCCN(CCCC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
SMILES canonique |
CCCCN(CCCC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)


![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
